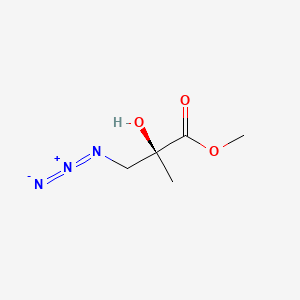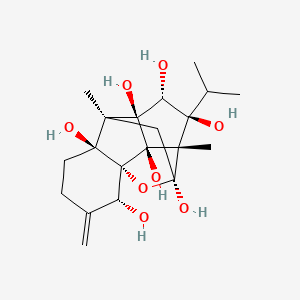
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen (also known as OBSMTA) is a structural analog of acetaminophen, a widely used analgesic and antipyretic drug. It is an important research tool in biochemistry and pharmacology, as it is used to study the structure-activity relationships of acetaminophen and its derivatives. OBSMTA has been used in a variety of scientific studies, ranging from drug development to biochemical and physiological research.
Aplicaciones Científicas De Investigación
OBSMTA has been used in a variety of scientific studies. It has been used to study the structure-activity relationships of acetaminophen and its derivatives, and has been used to develop new drugs. It has also been used to study the biochemical and physiological effects of acetaminophen and its derivatives. Additionally, OBSMTA has been used in drug metabolism studies and in studies of drug transport mechanisms.
Mecanismo De Acción
OBSMTA is an analgesic and antipyretic drug, meaning that it works by blocking the production of prostaglandins in the body. Prostaglandins are molecules that are involved in the body’s inflammatory response, and blocking their production reduces inflammation and pain. OBSMTA also has an effect on the body’s temperature regulation system, which helps to reduce fever.
Biochemical and Physiological Effects
OBSMTA has been found to have a variety of biochemical and physiological effects. It has been found to be an effective analgesic and antipyretic, and it has been found to have anti-inflammatory and antinociceptive effects. Additionally, OBSMTA has been found to have antioxidant and anticoagulant effects, and it has been found to have an effect on the body’s immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OBSMTA has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has a wide range of applications, making it a versatile research tool. It also has a low toxicity, making it safe to use in lab experiments. One of the main limitations of OBSMTA is that its effects are relatively short-lived, meaning that it must be taken frequently to maintain its effects.
Direcciones Futuras
There are a variety of potential future directions for OBSMTA research. One potential direction is to further explore the structure-activity relationships of OBSMTA and its derivatives. Additionally, further research could be done to explore the biochemical and physiological effects of OBSMTA and its derivatives. Additionally, further research could be done to explore the potential use of OBSMTA in drug development and drug delivery. Finally, further research could be done to explore the potential use of OBSMTA in clinical trials.
Métodos De Síntesis
OBSMTA is synthesized using a two-step process. In the first step, the methyl ester of 3-thioacetaminophen is prepared by reacting acetaminophen with methylthiocyanate in the presence of sodium hydroxide. The second step involves the benzylation of the methyl ester of 3-thioacetaminophen with benzyl bromide in the presence of potassium carbonate. The resulting product is OBSMTA.
Propiedades
IUPAC Name |
N-[4-phenylmethoxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXSZZVZHGEQNZ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)






![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)


